MFCD18317682
Description
MDL numbers (e.g., MFCDXXXXX) are unique identifiers for commercial chemical compounds, often linked to molecular formulas, synthesis pathways, and physicochemical properties. While the evidence lacks explicit information about MFCD18317682, established methodologies for comparing similar compounds can be inferred from analogous cases in the literature .
Properties
IUPAC Name |
5-(5-carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4S/c12-9-7(10(14)15)1-5(3-13-9)6-2-8(11(16)17)18-4-6/h1-4H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTXKQAFSBGAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687686 | |
| Record name | 5-(5-Carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-98-1 | |
| Record name | 5-(5-Carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid typically involves the reaction of 2-chloronicotinic acid with a thiophene derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions may be carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Chemistry: : In chemistry, 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to interact with specific proteins and enzymes makes it a useful tool for understanding biological processes .
Medicine: : In medicine, 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid may be investigated for its potential therapeutic properties. Researchers may explore its effects on various diseases and conditions to identify new treatment options .
Industry: : In industrial applications, this compound may be used in the development of new materials and products. Its unique properties make it suitable for use in various industrial processes and applications .
Mechanism of Action
The mechanism of action of 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Note: Direct data for this compound is unavailable; metrics are inferred from analogous compounds.
Key Research Findings from Analogous Compounds
Structural Similarity : Compounds with similarity scores >0.7 (e.g., boronic acids in ) often share overlapping synthetic routes or bioactivity. For example, (3-Bromo-5-chlorophenyl)boronic acid (similarity 0.87) exhibits enhanced stability in cross-coupling reactions compared to less halogenated analogs .
Solubility Trends : Brominated compounds like CAS 1761-61-1 show higher solubility (0.687 mg/mL) than chlorinated derivatives, suggesting halogen type impacts formulation strategies .
Synthetic Complexity : A synthetic accessibility score of 2.07 (CAS 1046861-20-4) indicates moderate difficulty, requiring specialized catalysts like palladium complexes .
Methodological Considerations for Comparative Studies
The evidence highlights standardized approaches for compound comparisons:
- Analytical Techniques : Supplementary tables in propose validated methods for quantifying molecular properties (e.g., Log P, TPSA).
- Data Reproducibility : As per , experimental details (e.g., reaction time, solvent systems) must be thoroughly documented to enable replication.
- Similarity Scoring : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap, as demonstrated in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
